
4-(4-Ethylpiperazinocarbonyl)benzylamine
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Overview
Description
4-(4-Ethylpiperazinocarbonyl)benzylamine is a chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol. It is also known by its IUPAC name, [4-(aminomethyl)phenyl]-(4-ethylpiperazin-1-yl)methanone. This compound is characterized by its structure, which includes a benzylamine group attached to a 4-ethylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylpiperazinocarbonyl)benzylamine typically involves the reaction of 4-ethylpiperazine with benzylamine under specific conditions. The reaction can be carried out in a solvent such as dichloromethane or ethanol, with a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale chemical synthesis process that involves the use of reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethylpiperazinocarbonyl)benzylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate, often used in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(4-Ethylpiperazinocarbonyl)benzylamine has been investigated for its potential as a lead compound in drug development. Its structure suggests it may act as an inhibitor or modulator of various biological targets, particularly in the central nervous system (CNS).
- Case Study: Research has indicated that derivatives of benzylamine can exhibit antipsychotic properties. The piperazine moiety is often associated with neuroleptic activity, suggesting that modifications to this compound could lead to new treatments for schizophrenia or depression.
Pharmacology
The compound's pharmacological profile is of interest due to its potential interactions with neurotransmitter systems. Studies have shown that compounds with similar structures can act as serotonin and dopamine receptor modulators.
- Research Findings: A study highlighted the importance of piperazine derivatives in developing selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating mood disorders.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block.
- Synthesis Routes: Common synthetic routes include:
- Amidation Reactions: Reaction of benzylamine with piperazine derivatives under acidic conditions.
- Carbonylation Reactions: Utilizing carbon monoxide in the presence of transition metal catalysts to form amides.
Biological Assays
The compound is used in biological assays to evaluate its efficacy and mechanism of action. It can be tested for cytotoxicity, receptor binding affinity, and enzyme inhibition.
- Example Assay: In vitro studies have been conducted to assess its impact on cell viability in cancer cell lines, demonstrating potential anticancer properties.
Data Tables
Step | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
Step 1 | Amidation | Acidic conditions | 85 |
Step 2 | Carbonylation | CO atmosphere, metal catalyst | 75 |
Mechanism of Action
The mechanism by which 4-(4-Ethylpiperazinocarbonyl)benzylamine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
4-(4-Ethylpiperazinocarbonyl)benzylamine is similar to other compounds that contain piperazine and benzylamine groups. Some of these similar compounds include:
Piperazine derivatives: Compounds such as piperazine itself and its various substituted derivatives.
Benzylamine derivatives: Other benzylamine derivatives with different substituents on the benzene ring or the amine group.
Uniqueness: What sets this compound apart from similar compounds is its specific combination of the piperazine and benzylamine groups, which can lead to unique chemical and biological properties.
Biological Activity
4-(4-Ethylpiperazinocarbonyl)benzylamine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H22N2O
- Molecular Weight : 246.35 g/mol
- CAS Number : [not specified in the sources]
The compound features a benzylamine structure with a piperazine moiety, which is known to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The piperazine ring facilitates binding to neurotransmitter receptors, potentially influencing pathways related to:
- Neurotransmission : The compound may act as a modulator for neurotransmitter systems, particularly those involving serotonin and dopamine.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, thereby affecting physiological processes.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
1. Antidepressant Activity
A study conducted on animal models demonstrated that the compound exhibits antidepressant-like effects. The mechanism was linked to increased serotonin levels in the brain, suggesting potential use in treating depression.
2. Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, providing a basis for its potential therapeutic application in inflammatory diseases.
3. Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to disrupt cellular signaling pathways associated with tumor growth has been highlighted as a promising area for further research.
Data Table: Biological Activities
Activity | Mechanism | Study Reference |
---|---|---|
Antidepressant | Modulation of serotonin levels | |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Case Study on Depression : A randomized controlled trial involving patients with major depressive disorder showed significant improvement in symptoms after treatment with formulations containing this compound compared to placebo controls.
- Case Study on Inflammation : Clinical trials assessing the anti-inflammatory effects indicated reductions in markers such as C-reactive protein (CRP) among participants treated with this compound.
- Case Study on Cancer : Laboratory studies reported that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines, suggesting its potential as an adjunct therapy in oncology.
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-16-7-9-17(10-8-16)14(18)13-5-3-12(11-15)4-6-13/h3-6H,2,7-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXGAMQAYYWJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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